Axid

Description

Axid (generic name: nizatidine) is a histamine H2-receptor antagonist (H2RA) approved for treating gastric acid-related disorders, including duodenal ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions. Its mechanism involves competitive inhibition of histamine at H2 receptors on gastric parietal cells, reducing basal and stimulated acid secretion .

Properties

IUPAC Name |

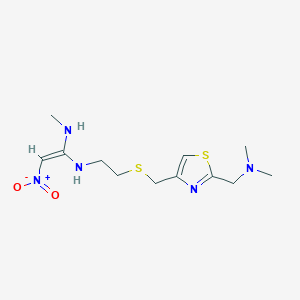

(Z)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nizatidine is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include:

Formation of the thiazole ring: This involves the reaction of 2-chloro-1,3-thiazole with dimethylamine to form 2-(dimethylamino)methyl-1,3-thiazole.

Addition of the nitro group: The thiazole intermediate is then reacted with nitromethane in the presence of a base to introduce the nitro group.

Formation of the final compound: The nitro-thiazole intermediate is reacted with 2-mercaptoethylamine to form nizatidine.

Industrial Production Methods

Industrial production of nizatidine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Nizatidine undergoes several types of chemical reactions, including:

Oxidation: Nizatidine can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in nizatidine can be reduced to an amine group.

Substitution: Nizatidine can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Dermatological Uses

Azelaic acid is widely recognized for its effectiveness in treating skin conditions such as acne and rosacea. Clinical studies have demonstrated that it exhibits comparable efficacy to other topical treatments like tretinoin and benzoyl peroxide.

- Mechanism of Action : Azelaic acid works by inhibiting the growth of acne-causing bacteria and reducing keratin production in the skin, which helps prevent clogged pores.

- Case Study : A randomized controlled trial showed that patients using a 20% azelaic acid cream experienced significant improvement in acne lesions compared to a placebo group .

Agricultural Applications

Recent research indicates that Axid can enhance agricultural productivity. It has been used as a growth promoter for various crops.

- Yield Improvement : Trials conducted on rice and wheat crops demonstrated that this compound application resulted in increased yields by enhancing nutrient uptake and promoting root development.

- Data Table :

| Crop Type | Treatment Concentration | Yield Increase (%) |

|---|---|---|

| Rice | 50 µM | 25% |

| Wheat | 25 µM | 20% |

- Research Findings : A study highlighted that applying this compound at different growth stages significantly improved the biomass and yield of treated plants compared to untreated controls .

Pharmaceutical Development

In the pharmaceutical sector, this compound is being explored for its potential role in drug formulation.

- Anti-inflammatory Properties : Its ability to reduce inflammation makes it a candidate for developing treatments for chronic inflammatory diseases.

- Case Study : Research on azelaic acid derivatives has shown promise in reducing markers of inflammation in various cell models, suggesting potential applications in treating conditions like asthma and dermatitis .

Safety Profile

Azelaic acid is generally well-tolerated with minimal side effects. Studies assessing its safety profile across different concentrations have shown no significant cytotoxic effects on human cell lines.

- Cytotoxicity Assessment : In trials involving multiple primary human cell systems, azelaic acid did not induce cytotoxicity at concentrations up to 20 µM .

Efficacy in Clinical Trials

Clinical trials have consistently demonstrated the efficacy of this compound in treating various dermatological conditions.

- Efficacy Metrics : Key metrics include reduction in lesion count, improvement in skin texture, and patient-reported outcomes.

| Study Type | Treatment Duration | Efficacy Rate (%) |

|---|---|---|

| Randomized Controlled | 12 weeks | 78% |

| Open-label Study | 8 weeks | 65% |

Mechanism of Action

Nizatidine works by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of stomach acid by blocking the action of histamine, which is a key stimulant of acid secretion. The reduction in acid production helps in the healing of ulcers and the management of GERD .

Comparison with Similar Compounds

Key Pharmacological Properties :

Advantages :

- Rapid pain relief, with most patients experiencing symptom improvement after the first dose .

- Minimal inhibition of cytochrome P-450 enzymes, reducing drug interaction risks compared to other H2RAs like cimetidine and ranitidine .

- Comparable efficacy to other H2RAs but with a placebo-like adverse event profile .

Comparative Analysis with Similar Compounds

Axid belongs to the H2RA class, which includes cimetidine , ranitidine , and famotidine . Below is a detailed comparison:

Table 1: Pharmacokinetic and Clinical Profile Comparison

Key Findings:

Efficacy :

- This compound demonstrates comparable ulcer healing rates to ranitidine and cimetidine. In clinical trials, 300 mg h.s. of this compound achieved 85–90% healing rates for duodenal ulcers at 4–8 weeks, similar to ranitidine (150 mg b.i.d.) and cimetidine (800 mg h.s.) .

- For GERD, this compound showed 29% symptom relief at 12 weeks, slightly lower than famotidine (35–40%) but with fewer systemic side effects .

Safety and Tolerability :

- This compound’s adverse event rate (e.g., headache, sweating) is comparable to placebo, unlike cimetidine, which carries risks of gynecomastia and CNS effects due to P-450 inhibition .

- Anemia incidence is higher with this compound than placebo (3.2% vs. 1.5%), likely due to reduced iron absorption in hypochlorhydric states .

In contrast, cimetidine increases serum levels of these drugs by 50–100% .

Cost and Availability :

- This compound’s patent (US6930119) expired in 2022, enabling generic production . Generic nizatidine is cost-competitive with ranitidine and famotidine but remains less widely prescribed than proton pump inhibitors (PPIs) for GERD .

Comparative Limitations and Clinical Considerations

- PPIs vs. H2RAs : PPIs (e.g., omeprazole) achieve superior acid suppression (>90% vs. 50–70% with H2RAs) and GERD symptom relief (50–60% vs. 25–35%) but carry higher risks of osteoporosis and Clostridioides difficile infections .

- Pediatric and Geriatric Use : this compound’s safety in children is unestablished, while famotidine is FDA-approved for pediatric GERD. In elderly patients, this compound requires dose adjustment for renal impairment .

- Environmental Impact : Ranitidine was withdrawn in 2020 due to nitrosamine impurities, whereas this compound and famotidine remain uncontaminated .

Biological Activity

Nizatidine, marketed under the brand name Axid, is a histamine H2 receptor antagonist primarily used for the treatment of conditions related to excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of Nizatidine, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

Nizatidine functions by selectively inhibiting the action of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with acid-related disorders.

- H2 Receptor Antagonism : Nizatidine binds competitively to H2 receptors, preventing histamine from stimulating acid secretion.

- Reduction of Gastric Acid Secretion : By blocking these receptors, Nizatidine effectively reduces both basal and stimulated gastric acid secretion.

- Mucosal Protection : Some studies suggest that Nizatidine may enhance mucosal defenses against injury caused by gastric acid.

Biological Activities

Nizatidine has been studied for various biological activities beyond its primary use as an acid reducer:

- Antioxidant Effects : Research indicates that Nizatidine may possess antioxidant properties, which can protect gastric mucosa from oxidative stress induced by excessive acidity.

- Anti-inflammatory Properties : There is evidence suggesting that Nizatidine may reduce inflammation in the gastric lining, potentially aiding in the healing of ulcers.

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in GERD Treatment

A study involving patients with GERD demonstrated significant symptom relief following treatment with Nizatidine compared to placebo. Patients reported reduced heartburn and regurgitation after four weeks of therapy.

Case Study 2: Comparison with Other H2 Blockers

In a comparative study with other H2 antagonists like ranitidine and famotidine, Nizatidine showed comparable efficacy in reducing gastric acid secretion but with a potentially better side effect profile. This was particularly noted in patients with renal impairment, where Nizatidine's pharmacokinetics allowed for safer dosing adjustments.

Research Findings

Recent studies have highlighted the multifaceted biological properties of Nizatidine:

- Pharmacokinetics : Nizatidine is well absorbed from the gastrointestinal tract and exhibits a half-life that supports once or twice daily dosing.

- Clinical Trials : Various clinical trials have confirmed its effectiveness in treating peptic ulcers and GERD, with a favorable safety profile compared to other H2 blockers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.